Maprotiline is a tetracyclic antidepressant primarily used for the treatment of major depressive disorder. It functions by selectively inhibiting the reuptake of norepinephrine, thereby increasing its availability in the synaptic cleft. Unlike many other antidepressants, maprotiline exhibits minimal effects on serotonin reuptake and does not significantly inhibit monoamine oxidase activity, which makes it a unique option among antidepressant therapies.
Maprotiline was first synthesized in the late 1960s and is classified as a norepinephrine reuptake inhibitor. It belongs to the class of compounds known as tetracyclic antidepressants, which are structurally distinct from tricyclic antidepressants. The chemical structure of maprotiline is characterized by a fused ring system that contributes to its pharmacological properties. Its chemical formula is .
The synthesis of maprotiline involves several key steps, primarily utilizing cycloaddition reactions. A common method includes the 4+2 cycloaddition reaction of 9-(3-methylaminopropyl)anthracene, which leads to the formation of the tetracyclic structure characteristic of maprotiline.
Recent studies have explored various analogues of maprotiline, including chlorinated derivatives, which have shown promising antiproliferative activity against certain cancer cell lines .
Maprotiline's molecular structure features a tetracyclic framework with a nitrogen atom integrated into one of the rings. The specific arrangement of atoms contributes to its biological activity.
The three-dimensional conformation plays a crucial role in its interaction with neurotransmitter transporters .
Maprotiline undergoes various chemical reactions that can affect its pharmacological properties:
Studies indicate that maprotiline can also modulate cellular pathways associated with endoplasmic reticulum stress, demonstrating its potential neuroprotective effects .
The mechanism through which maprotiline exerts its antidepressant effects involves:
Maprotiline exhibits several notable physical and chemical properties:
These properties influence its formulation and delivery methods in clinical settings .
Maprotiline is primarily utilized in clinical settings for:
Maprotiline (C₂₀H₂₃N) features a tetracyclic scaffold comprising anthracene-derived A and B rings bridged by a rigid trans-fused 6-membered C-ring with an ethylene (-CH₂-CH₂-) linkage. This central ring imposes a fixed "butterfly" conformation, with a dihedral angle of 55–60° between the aromatic planes—significantly narrower than the 115–120° angle observed in tricyclic antidepressants (TCAs) like protriptyline. The conformational rigidity restricts molecular flexibility, enhancing selectivity for norepinephrine transporters over serotonergic targets. X-ray crystallography confirms near-perpendicular alignment (85–90°) of the B-ring relative to cyclodextrin O4 planes in inclusion complexes, facilitating deep cavity insertion via C–H···π interactions. Density functional theory (DFT) calculations corroborate that the -CH₂-CH₂- bridge stabilizes the nonplanar geometry, reducing cavity distortion energy by 15–20% compared to flexible analogues [1] [7].
Table 1: Structural Parameters of Maprotiline vs. Representative Tricyclic Antidepressants
Parameter | Maprotiline | Protriptyline (TCA) | Amitriptyline (TCA) |
---|---|---|---|
Central Ring | 6-membered (ethylene-bridged) | 7-membered (cycloheptatriene) | 7-membered (cycloheptatriene) |
Dihedral Angle | 55–60° | 115–120° | 110–115° |
Conformational Flexibility | Low | Moderate | High |
β-CD Binding Affinity (Ka, M⁻¹) | 4.81 × 10³ | 24.0 × 10³ | 11.5 × 10³ |
Primary industrial synthesis employs anthracene-9(10H)-propanamine N-methylation, but recent advances leverage transition metal-catalyzed cycloadditions. Iridium(I)-catalyzed Si–H insertion using amide-sulfoxonium ylides enables efficient α-silyl functionalization. Under optimized conditions ([Ir(COD)Cl]₂ catalyst, 4 mol%; DCE solvent; 30°C), maprotiline derivatives achieve 84–86% yields via chemoselective carbene insertion. This method tolerates halogen, trifluoromethyl, cyano, and heterocyclic groups, overcoming limitations of explosive diazo precursors. Alternative routes include Ge–H, B–H, and Se–H insertions, yielding α-germyl, α-boryl, and α-selenyl analogues with 70–92% efficiency. Computational studies confirm a concerted mechanism where iridium stabilizes carbene intermediates, lowering the activation barrier by 8–10 kcal/mol versus uncatalyzed pathways [4]. Derivatives modified at C-2/C-3 (e.g., hydroxylated, methoxylated) exhibit altered noradrenergic activity, while N-alkyl variants show reduced hepatic clearance [5] [8].
Maprotiline potently inhibits presynaptic norepinephrine reuptake (IC₅₀ = 12 nM) via high-affinity binding to the sodium-dependent noradrenaline transporter (NET; Ki = 1.8 nM). Its selectivity for NET over serotonin transporters (SERT) exceeds 150-fold (SERT Ki = 280 nM), attributable to steric hindrance from the tetracyclic core and the ethylenediamine side chain. In vivo microdialysis in rat prefrontal cortex shows a 300% increase in extracellular norepinephrine at 10 mg/kg doses, with negligible serotonin elevation. Chronic administration (20 mg/kg, 14 days) enhances noradrenergic neurotransmission through α₂-adrenergic autoreceptor antagonism, further amplifying synaptic norepinephrine concentrations. Unlike SNRIs, maprotiline’s serotonergic effects are limited to weak 5-HT₂A/C binding (Ki > 1,000 nM), explaining its minimal SSRI-like activity [1] [3] [8].
Maprotiline displays multi-receptor antagonism:
Table 2: Receptor Binding Affinities of Maprotiline
Receptor Type | Subtype | Ki (nM) | Functional Consequence |
---|---|---|---|
Monoamine Transporters | NET | 1.8 | Norepinephrine reuptake inhibition |
SERT | 280 | Minimal serotonin impact | |
Histaminergic | H₁ | 0.9 | Sedation |
Muscarinic | M₁ | 85 | Mild dry mouth, constipation |
M₃ | 95 | Reduced gastrointestinal motility | |
Adrenergic | α₁ | 90 | Orthostatic hypotension |
α₂ | 15 | Enhanced norepinephrine release |
Oral absorption is slow but near-complete (bioavailability 66–70%), with peak plasma concentrations (Tₘₐₓ) at 8–12 hours due to intestinal P-glycoprotein efflux. Volume of distribution (Vd) is 28–32 L/kg, reflecting extensive tissue penetration. Lipophilicity (logP = 4.1) facilitates accumulation in lungs, liver, brain, and kidneys, with brain-to-plasma ratios of 2.3:1 after chronic dosing. Protein binding is 88%, primarily to albumin and α₁-acid glycoprotein. Cyclodextrin encapsulation studies show binding constant (Ka) of 4.9 × 10³ M⁻¹, improving solubility but reducing CNS penetration by 40%. Distribution into breast milk parallels maternal blood concentrations, indicating passive diffusion [1] [3] [7].
Table 3: Distribution Characteristics of Maprotiline
Parameter | Value | Method/Observation |
---|---|---|
Oral Bioavailability | 66–70% | Human pharmacokinetic studies |
Tₘₐₓ | 8–12 hours | Delayed due to P-gp efflux |
Volume of Distribution (Vd) | 28–32 L/kg | Tissue accumulation in liver, brain |
Protein Binding | 88% | Albumin/α₁-acid glycoprotein complexes |
Brain-to-Plasma Ratio | 2.3:1 | Chronic dosing in rats |
Breast Milk Transfer | Maternal blood equivalence | Passive diffusion |
Hepatic CYP2D6 and CYP3A4 mediate three primary pathways:
Elimination is biphasic, with a half-life of 51 hours (range: 27–58 hours). Renal excretion accounts for 57–60% of dose elimination, primarily as glucuronide conjugates (75% of urinary metabolites). Fecal elimination represents 30–35%, largely via biliary secretion of hydroxylated species. Only 3–4% is excreted unchanged. After 21 days, >90% of a single dose is recovered, with urinary clearance (CLᵣ) of 0.35 L/h and fecal clearance (CLf) of 0.18 L/h. Acidification accelerates renal excretion, while alkalinization prolongs half-life by 20% [1] [3] [5].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: